2-[(4-Methylpentyl)oxy]acetic acid
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Overview
Description
2-[(4-Methylpentyl)oxy]acetic acid is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound is characterized by the presence of an acetic acid moiety attached to a 4-methylpentyl group via an ether linkage. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-[(4-Methylpentyl)oxy]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpentanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylpentanol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reaction is carried out in a controlled environment to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
2-[(4-Methylpentyl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The ether linkage in this compound can undergo nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium hydride can lead to the formation of substituted ethers.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Methylpentyl)oxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research
Properties
IUPAC Name |
2-(4-methylpentoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)4-3-5-11-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPQDKYQNIUSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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